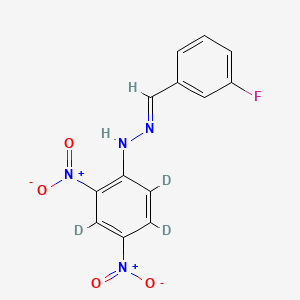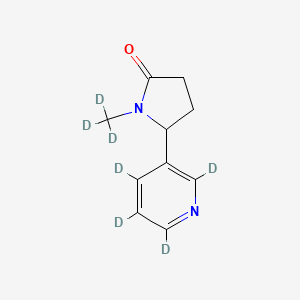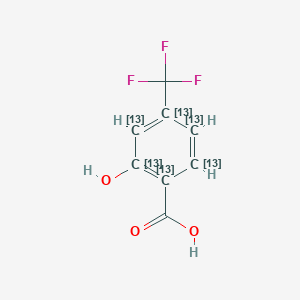
N-(3-Phenylpropionyl)glycine-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylpropionyl)glycine-d2 is a deuterated derivative of N-(3-Phenylpropionyl)glycine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropionyl)glycine-d2 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-Phenylpropionic acid and glycine-d2.
Activation of 3-Phenylpropionic Acid: The 3-Phenylpropionic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated 3-Phenylpropionic acid is then reacted with glycine-d2 in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenylpropionyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Phenylpropionyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Phenylpropionyl)glycine-d2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, or gene expression.
Comparison with Similar Compounds
N-(3-Phenylpropionyl)glycine: The non-deuterated version of the compound.
N-(3-Phenylpropionyl)alanine: A similar compound with alanine instead of glycine.
N-(3-Phenylpropionyl)valine: Another similar compound with valine instead of glycine.
Uniqueness: N-(3-Phenylpropionyl)glycine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2 |
InChI Key |
YEIQSAXUPKPPBN-MGVXTIMCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)







![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)

